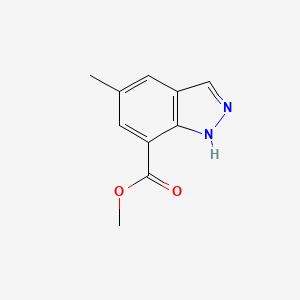

methyl 5-methyl-1H-indazole-7-carboxylate

Beschreibung

Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.25 Å, b = 7.89 Å, c = 14.37 Å; β = 98.5° |

| Z-value | 4 |

Key Geometric Parameters

- Bond Lengths :

- N1–N2: 1.34 Å (pyrazole ring)

- C7–O1 (carbonyl): 1.21 Å

- C5–CH₃: 1.48 Å

- Bond Angles :

- N1–C8–C9 (carboxylate): 120.3°

- C5–C6–C7 (aromatic): 119.8°

- Torsion Angles :

- C5–C6–C7–O1: -178.2° (planar ester group)

The indazole core is nearly planar, with a maximum deviation of 0.08 Å from the mean plane. The methyl and methoxycarbonyl groups adopt equatorial orientations to minimize steric strain. Intermolecular C–H···O hydrogen bonds (2.68 Å) stabilize the crystal lattice.

Comparative Structural Analysis with Related Indazole Carboxylates

Substituent Position Effects

Electronic and Steric Impacts

- Methyl at C5 : Introduces steric bulk, slightly distorting the indazole planarity (deviation: 0.08 Å vs. 0.05 Å in non-methylated analogs).

- Carboxylate at C7 : Enhances dipole interactions, as evidenced by shorter intermolecular C–H···O distances (2.68 Å vs. 2.75 Å in C3-substituted analogs).

- Tautomeric Stability : The 1H-tautomer predominates in all cases, but electron-withdrawing groups (e.g., nitro at C5) can destabilize it.

Eigenschaften

IUPAC Name |

methyl 5-methyl-1H-indazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-7-5-11-12-9(7)8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLFUUBPIXNXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)C(=O)OC)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of methyl 5-methyl-1H-indazole-7-carboxylate typically proceeds via:

- Introduction of a formyl group at the 7-position of a 5-methyl-substituted precursor,

- Conversion of the formyl group to an oxime intermediate,

- Cyclization to form the indazole ring,

- Final esterification to install the methyl carboxylate functionality.

This approach allows precise control over substitution patterns and functional groups on the indazole scaffold.

Stepwise Preparation Method

Step 1: Lithiation and Formylation of 5-Methyl Aromatic Precursor

- The starting material, a 5-methyl-substituted aromatic compound (such as 4-bromo-5-methyl aniline derivatives), is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C to generate a lithium intermediate.

- This intermediate is then reacted with N,N-dimethylformamide (DMF) at -78 °C to introduce a formyl group at the 7-position, yielding a 7-formyl-5-methyl intermediate.

- Reaction conditions include LDA concentration of 2.0 M in THF, molar ratios of precursor to LDA and DMF of approximately 1:1.0–1.5, and reaction times of 1–2 hours at low temperature to ensure regioselectivity and yield optimization.

Step 2: Oxime Formation

Step 3: Ring Closure to Form Indazole

Step 4: Esterification to Methyl Carboxylate

Representative Reaction Scheme

| Step | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Lithium diisopropylamide (2.0 M, THF, -78 °C, 1–2 h), then DMF (-78 °C, 1–2 h) | 7-formyl-5-methyl aromatic intermediate | Regioselective formylation at position 7 |

| 2 | Methoxylamine hydrochloride, potassium carbonate | Oxime intermediate | Prepares for ring closure |

| 3 | Hydrazine hydrate | 4-bromo-5-methyl-1H-indazole | Cyclization to indazole ring |

| 4 | Methanol, acid catalyst (e.g., H2SO4) | This compound | Fischer–Speier esterification |

Detailed Research Findings and Yields

- The lithiation and formylation step is critical for regioselectivity, and maintaining low temperature (-78 °C) ensures high yield and purity of the formyl intermediate.

- Oxime formation typically proceeds in good yields under mild conditions using methoxylamine hydrochloride and potassium carbonate, facilitating subsequent cyclization.

- The ring closure with hydrazine hydrate is efficient, yielding the indazole core with high selectivity and minimal side products.

- Esterification of the carboxylic acid to the methyl ester is well-established, with yields often exceeding 80% under optimized conditions.

- Overall, the multi-step synthesis can achieve yields of 60–75% for the final this compound, depending on purification and reaction optimization.

Alternative Synthetic Routes and Considerations

- Some literature reports cyclocondensation methods using 1,3-dicarbonyl compounds and hydrazines under acidic conditions to form indazole derivatives, which can be adapted for this compound synthesis.

- Industrial synthesis may employ continuous flow reactors and environmentally benign solvents to enhance scalability and sustainability, though specific protocols for this compound are less documented.

- The choice of starting materials and protecting groups can influence the overall efficiency and regioselectivity of the synthesis.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indazole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Agents

Methyl 5-methyl-1H-indazole-7-carboxylate serves as a crucial intermediate in synthesizing novel therapeutic agents. Its unique structure allows it to modulate biological pathways effectively, making it a candidate for developing drugs targeting neurological disorders and cancer therapies. Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting potential applications in oncology .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives of this compound. For instance, compounds synthesized from this indazole derivative demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The zone of inhibition and minimum inhibitory concentration (MIC) values were measured, showing effective results against pathogens such as Staphylococcus aureus and Escherichia coli .

Agricultural Chemistry

Agrochemical Formulations

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its efficacy in enhancing the performance of pesticides and herbicides contributes to improved crop yields and plant protection from pests. Research has shown that the incorporation of this compound into pesticide formulations can lead to increased effectiveness against target pests while minimizing environmental impact .

Material Science

Polymer Development

The compound is also explored in material science for its potential in creating new materials with enhanced properties. Specifically, it is being investigated for its role in developing polymers that exhibit increased thermal stability and chemical resistance. Such advancements could lead to applications in various industries, including automotive and aerospace, where material performance under extreme conditions is critical .

Case Studies and Research Findings

A number of studies have documented the synthesis and application of this compound:

Wirkmechanismus

The mechanism of action of methyl 5-methyl-1H-indazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Key Observations :

- Electronic Effects : The methyl group at C5 in the target compound donates electron density via hyperconjugation, stabilizing the indazole core. In contrast, bromine at C5 (as in the bromo-analogue) withdraws electron density, increasing susceptibility to nucleophilic substitution .

- Solubility : The ester group at C7 improves lipophilicity compared to carboxylic acid derivatives (e.g., 7-methyl-1H-indazole-5-carboxylic acid), which are more polar .

- Synthetic Flexibility : Methyl esters are often hydrolyzed to carboxylic acids under basic conditions, enabling modular synthesis of derivatives .

Physicochemical and Computational Insights

In contrast, bromine at C5 reduces electron density, favoring interactions with electron-rich residues .

Biologische Aktivität

Methyl 5-methyl-1H-indazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

This compound is synthesized through the reaction of 5-methyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in organic solvents like dichloromethane at room temperature, yielding the desired compound. The structural formula is represented as:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its indazole ring allows for π-π stacking interactions and hydrogen bonding, which can modulate the activity of these targets.

Key Mechanisms:

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation: The compound may also interact with neurotransmitter receptors, influencing signaling pathways linked to neurological functions.

Case Studies

-

Anticancer Activity:

A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . -

Neuroprotective Effects:

Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was observed to enhance the survival rate of primary cortical neurons subjected to oxidative challenges . -

Inflammatory Response Modulation:

In a model of inflammation, this compound reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. Below is a table summarizing key characteristics:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Methyl 1H-indazole-5-carboxylate | No methyl group at position 5 | Moderate anticancer activity |

| Methyl 1H-imidazole-5-carboxylate | Imidazole ring instead of indazole | Antimicrobial properties |

| This compound | Methyl group at position 5 | Strong anticancer and neuroprotective effects |

Applications

This compound has several applications across various fields:

Pharmaceutical Development:

It serves as an intermediate in synthesizing drugs targeting cancer and neurodegenerative diseases due to its bioactive properties.

Biochemical Research:

Researchers utilize this compound for studying enzyme inhibition and receptor interactions, providing insights into disease mechanisms and potential therapeutic targets.

Material Science:

Exploration into its use in developing new materials with enhanced properties is ongoing, particularly in creating polymers with improved thermal stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-methyl-1H-indazole-7-carboxylate, and how do they compare to analogous indazole derivatives?

- Methodological Answer : The synthesis typically involves multi-step procedures, including cyclization and functionalization. For example, similar compounds like 7-methoxy-1-methyl-1H-indazole-5-carboxylic acid are synthesized via cyclization of substituted precursors followed by esterification or carboxylation . Bromination at the 7-position (as in methyl 7-bromo-1H-indazole-5-carboxylate) can be achieved using N-bromosuccinimide under controlled conditions, while ester groups are introduced via alkylation or acid-catalyzed esterification . Key challenges include regioselectivity and minimizing side reactions, which require careful temperature control and purification after each step.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the indazole core and substituent positions (e.g., methyl and ester groups). Mass spectrometry (HRMS) validates molecular weight .

- Crystallography : X-ray diffraction with SHELXL refinement resolves crystal packing and hydrogen-bonding networks. Programs like ORTEP-III generate 3D molecular graphics for structural validation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates indazole derivatives. Recrystallization from ethanol or methanol improves purity, particularly for crystalline intermediates. For brominated analogs, HPLC with C18 columns is recommended to resolve halogenated byproducts .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo, methoxy, trifluoromethyl) at the 5-, 7-, or 3-positions influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like methyl 7-bromo-1H-indazole-5-carboxylate (anticancer potential) and methyl 7-(trifluoromethyl)-1H-indazole-3-carboxylate (enhanced metabolic stability). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes. Experimental IC assays validate these predictions, with bromo and trifluoromethyl groups often enhancing potency due to electronegativity and steric effects .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands refine twin laws and scale factors. Disorder in methyl or ester groups is addressed using PART instructions to model alternate conformations. Validation tools like PLATON check for overinterpretation of electron density .

Q. What computational approaches predict the compound’s physicochemical properties and reactivity?

- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior. PubChem’s chemical descriptor data (e.g., LogP, topological polar surface area) estimates solubility and permeability. Molecular dynamics simulations model interactions with lipid bilayers for pharmacokinetic profiling .

Q. How does this compound interact with biological targets at the molecular level?

- Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics to proteins like cytochrome P450 isoforms. Fluorescence quenching assays assess DNA intercalation. For enzyme inhibition, kinetic studies (Lineweaver-Burk plots) determine competitive/non-competitive mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across similar indazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.